molecular formula C6H7BrClN3 B13695306 3-Bromopyridine-4-carboximidamide Hydrochloride

3-Bromopyridine-4-carboximidamide Hydrochloride

Cat. No.: B13695306
M. Wt: 236.50 g/mol
InChI Key: GBJSLHBCUXCDPG-UHFFFAOYSA-N
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Description

3-Bromopyridine-4-carboximidamide Hydrochloride is a chemical compound with the molecular formula C6H6BrN3·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopyridine-4-carboximidamide Hydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the carboximidamide group. One common method involves the reaction of 3-bromopyridine with cyanamide under acidic conditions to form the carboximidamide group. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromopyridine-4-carboximidamide Hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

3-Bromopyridine-4-carboximidamide Hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromopyridine-4-carboximidamide Hydrochloride involves its interaction with specific molecular targets. The bromine atom and the carboximidamide group can form interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyridine-2-carboximidamide Hydrochloride: Similar in structure but with the carboximidamide group at a different position.

    3-Bromo-4-pyridinecarboxaldehyde: Similar in structure but with an aldehyde group instead of a carboximidamide group.

Uniqueness

3-Bromopyridine-4-carboximidamide Hydrochloride is unique due to the specific positioning of the bromine and carboximidamide groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C6H7BrClN3

Molecular Weight

236.50 g/mol

IUPAC Name

3-bromopyridine-4-carboximidamide;hydrochloride

InChI

InChI=1S/C6H6BrN3.ClH/c7-5-3-10-2-1-4(5)6(8)9;/h1-3H,(H3,8,9);1H

InChI Key

GBJSLHBCUXCDPG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(=N)N)Br.Cl

Origin of Product

United States

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